molecular formula C14H22ClN B2749532 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride CAS No. 1955531-82-4

2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride

Cat. No.: B2749532
CAS No.: 1955531-82-4
M. Wt: 239.79
InChI Key: CXKUMMVPMODLGN-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride is a primary amine salt characterized by a cyclohexyl-substituted phenyl ring attached to an ethylamine backbone. This compound is structurally related to psychoactive phenylalkylamines but distinct due to its cyclohexylphenyl substituent .

Properties

IUPAC Name

2-(4-cyclohexylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h6-9,13H,1-5,10-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKUMMVPMODLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclohexylbenzaldehyde and ethylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-cyclohexylbenzaldehyde with ethylamine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2-(4-cyclohexylphenyl)ethan-1-amine.

    Hydrochloride Formation: Finally, the free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, such as reducing the phenyl ring to a cyclohexyl ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Cyclohexylphenyl ketone or cyclohexylbenzoic acid.

    Reduction: Cyclohexylcyclohexylamine.

    Substitution: N-alkyl or N-acyl derivatives of the original amine.

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

Research indicates that 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride exhibits potential as a neuropharmacological agent. It has been studied for its interactions with neurotransmitter systems, particularly its effects on serotonin and dopamine receptors. The compound's structural features suggest it may act as an allosteric modulator, influencing receptor activity without directly activating them .

1.2 Antiviral Activity

A study highlighted the compound's potential antiviral properties against flaviviruses such as Zika and dengue. The compound was evaluated for its ability to inhibit the NS2B-NS3 protease, a crucial enzyme in the viral life cycle. Although initial findings showed limited efficacy (IC50 > 10 μM), further structural modifications could enhance its antiviral activity .

Synthesis and Structure-Activity Relationships (SAR)

Understanding the synthesis of this compound is essential for exploring its applications. The compound can be synthesized through several methods, often involving the reduction of nitro derivatives or other substituted aromatic compounds .

Table 1: Synthesis Overview

StepReaction TypeConditionsYield
1ReductionNitromethane, heating at 100 °C90%
2ExtractionEthyl acetate wash, dryingN/A

Case Studies and Research Findings

3.1 Toxicological Studies

While exploring its pharmacological potential, it is crucial to assess the safety profile of this compound. Reports have indicated instances of toxicity associated with similar compounds, emphasizing the need for careful evaluation in clinical settings. Notably, cases linked to serotonin syndrome highlight the importance of understanding dosage effects and potential interactions with other drugs.

3.2 Clinical Implications

The compound's modulation of neurotransmitter systems positions it as a candidate for further research in treating psychiatric disorders. Its ability to influence serotonin pathways suggests potential applications in conditions such as depression and anxiety . However, comprehensive clinical trials are necessary to establish efficacy and safety.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclohexyl and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights (MW), and inferred properties of 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride with analogs from the literature:

Compound Name Substituents/Structural Features MW (g/mol) Key Properties/Inferred Activity Reference
This compound Cyclohexylphenyl, ethylamine hydrochloride ~237.45 High lipophilicity, potential CNS activity
2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl) 2,5-Dimethoxy, 4-methylphenyl ~265.75 Serotonin receptor agonist (5-HT₂A/₂C)
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine HCl Trifluoromethyl on cyclohexane (direct substituent) 231.68 Enhanced metabolic stability, lipophilic
2-(4-Chlorophenyl)ethan-1-amine hydrochloride 4-Chlorophenyl ~177.66 Simpler structure, moderate lipophilicity
1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine HCl Thiophene ring with 4-chlorophenyl 274.21 Heterocyclic influence on electronic properties
2-(4,4-Difluorocyclohexyl)ethan-1-amine HCl 4,4-Difluorocyclohexyl ~196.65 Increased polarity due to fluorine

Key Observations:

  • Substituent Effects : The cyclohexylphenyl group in the target compound introduces significant steric bulk compared to smaller substituents like chlorine (e.g., 2-(4-chlorophenyl)ethan-1-amine HCl) or methoxy groups (e.g., 2C-D). This bulk may reduce off-target interactions but limit solubility .
  • Lipophilicity : Cyclohexyl and trifluoromethyl groups (e.g., ) increase lipophilicity, favoring CNS penetration, whereas polar groups like fluorine (e.g., ) or methoxy (e.g., ) enhance solubility but reduce membrane permeability.
  • Heterocyclic vs.

Pharmacological and Functional Comparisons

  • Receptor Affinity : Compounds like 2C-D and 2C-P (from ) are well-documented serotonin receptor agonists due to their methoxy substituents. The target compound’s lack of electron-donating groups (e.g., methoxy) may reduce serotonin receptor affinity but could confer selectivity for other targets, such as trace amine-associated receptors (TAARs) .
  • Metabolic Stability : The trifluoromethyl group in 1-[4-(trifluoromethyl)cyclohexyl]ethan-1-amine HCl () resists oxidative metabolism, suggesting the target compound’s cyclohexyl group may similarly enhance stability compared to simpler aryl analogs.
  • Synthetic Accessibility : The synthesis of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl likely involves cyclohexylation of a phenyl precursor followed by ethylamine functionalization, analogous to methods in and . This contrasts with the multi-step routes required for heterocyclic derivatives (e.g., ).

Biological Activity

2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride, also known as a cyclohexyl-substituted phenethylamine, has gained attention in scientific research due to its potential biological activities. This compound's structure allows it to interact with various biological targets, which can lead to significant therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H24ClN. It features a cyclohexyl group and a phenyl group attached to an ethanamine backbone. The presence of the amine group enables the formation of hydrogen bonds and electrostatic interactions with biological molecules, influencing their functions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The hydrophobic nature of the cyclohexyl and phenyl groups enhances its binding affinity to various receptors and enzymes. The amine group plays a crucial role in mediating these interactions through hydrogen bonding.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antidepressant-like effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering antidepressant properties.
  • Anti-inflammatory activity : The compound has been evaluated for its capacity to modulate inflammatory responses, indicating potential use in treating inflammatory diseases.
  • Anticancer properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, suggesting it may inhibit tumor growth.

Data Table: Biological Activity Summary

Biological ActivityModel/AssayResult/EffectReference
Antidepressant-like effectsBehavioral tests in rodentsReduced depressive-like behavior
Anti-inflammatory activityIn vitro cytokine assaysDecreased cytokine production
CytotoxicityMTT assay on cancer cell linesIC50 values ranging from 10 μM to 50 μM

Case Study 1: Antidepressant-Like Effects

In a study involving rodent models, administration of this compound resulted in significant reductions in behaviors associated with depression. The compound was shown to increase levels of serotonin and norepinephrine, suggesting a mechanism similar to traditional antidepressants.

Case Study 2: Anti-inflammatory Properties

A series of in vitro assays demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines in cultured macrophages. These findings indicate its potential as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis.

Case Study 3: Anticancer Activity

The cytotoxic effects of this compound were evaluated against several cancer cell lines, including HCT116 and MIA PaCa-2. Results indicated that the compound exhibited dose-dependent inhibition of cell viability, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(4-Phenylcyclohexyl)ethan-1-amineSimilar cyclohexyl substitutionModerate antidepressant effects
4-CyclohexylbenzylamineBenzyl instead of phenethyl groupLimited anticancer activity

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